Cas no 1044774-04-0 (1-[(2-bromophenyl)methyl]piperidin-3-amine)
![1-[(2-bromophenyl)methyl]piperidin-3-amine structure](https://www.kuujia.com/scimg/cas/1044774-04-0x500.png)
1-[(2-bromophenyl)methyl]piperidin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-bromobenzyl)piperidin-3-amine
- 1-[(2-bromophenyl)methyl]piperidin-3-amine
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- Inchi: 1S/C12H17BrN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2
- InChI Key: YSEBLSWFGARBGE-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1CN1CCCC(C1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 198
- XLogP3: 2.1
- Topological Polar Surface Area: 29.3
1-[(2-bromophenyl)methyl]piperidin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2734-1g |
1-[(2-bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 95%+ | 1g |
$498.0 | 2023-11-21 | |
Life Chemicals | F1908-2734-0.5g |
1-[(2-bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 95%+ | 0.5g |
$473.0 | 2023-11-21 | |
TRC | B141856-100mg |
1-[(2-Bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 100mg |
$ 115.00 | 2022-04-02 | ||
Life Chemicals | F1908-2734-10g |
1-[(2-bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 95%+ | 10g |
$2092.0 | 2023-11-21 | |
TRC | B141856-1g |
1-[(2-Bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 1g |
$ 705.00 | 2022-04-02 | ||
Life Chemicals | F1908-2734-5g |
1-[(2-bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 95%+ | 5g |
$1494.0 | 2023-11-21 | |
TRC | B141856-500mg |
1-[(2-Bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 500mg |
$ 455.00 | 2022-04-02 | ||
Life Chemicals | F1908-2734-2.5g |
1-[(2-bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 95%+ | 2.5g |
$996.0 | 2023-11-21 | |
Life Chemicals | F1908-2734-0.25g |
1-[(2-bromophenyl)methyl]piperidin-3-amine |
1044774-04-0 | 95%+ | 0.25g |
$449.0 | 2023-11-21 |
1-[(2-bromophenyl)methyl]piperidin-3-amine Related Literature
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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5. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
Additional information on 1-[(2-bromophenyl)methyl]piperidin-3-amine
Introduction to 1-[(2-bromophenyl)methyl]piperidin-3-amine (CAS No. 1044774-04-0)
1-[(2-bromophenyl)methyl]piperidin-3-amine, identified by its CAS number 1044774-04-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a bromophenylmethyl side chain and an amine group at the 3-position of the piperidine ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The structural features of 1-[(2-bromophenyl)methyl]piperidin-3-amine make it particularly interesting for medicinal chemists. The bromine substituent on the phenyl ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This reactivity is crucial for generating derivatives with tailored biological activities. Additionally, the piperidine core is known for its ability to enhance oral bioavailability and metabolic stability, which are critical factors in drug design.
In recent years, there has been growing interest in piperidine derivatives as pharmacophores in the development of central nervous system (CNS) drugs, cardiovascular agents, and anti-inflammatory compounds. The amine group at the 3-position of the piperidine ring can be further modified to introduce various pharmacologically relevant functionalities. For instance, it can be converted into amides, esters, or even other amines, depending on the desired therapeutic outcome.
One of the most compelling aspects of 1-[(2-bromophenyl)methyl]piperidin-3-amine is its potential as a precursor in the synthesis of novel therapeutic agents. Researchers have leveraged this compound to develop molecules with enhanced binding affinity and selectivity for specific biological targets. For example, derivatives of this compound have shown promise in the treatment of neurological disorders by modulating neurotransmitter receptors. The bromine atom also facilitates the introduction of other functional groups through palladium-catalyzed reactions, enabling the creation of complex molecular architectures.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Piperidine derivatives, in particular, have been extensively studied due to their favorable pharmacokinetic properties and biological activity. 1-[(2-bromophenyl)methyl]piperidin-3-amine exemplifies this trend, serving as a versatile building block for numerous drug candidates. Its ability to undergo selective modifications while maintaining structural integrity makes it an indispensable tool in medicinal chemistry.
Recent advancements in synthetic methodologies have further enhanced the utility of 1-[(2-bromophenyl)methyl]piperidin-3-amine. Techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production of this compound and its derivatives. These innovations have not only accelerated drug discovery but also reduced costs associated with small-scale synthesis. As a result, more researchers can now explore the full potential of this compound in their investigations.
The biological activity of 1-[(2-bromophenyl)methyl]piperidin-3-amine has been extensively evaluated in various preclinical studies. These studies have highlighted its potential as an intermediate in the synthesis of compounds with therapeutic effects ranging from antipsychotic to anti-inflammatory properties. The ability to fine-tune its structure through strategic functionalization has allowed researchers to optimize its pharmacological profile for specific indications.
In conclusion, 1-[(2-bromophenyl)methyl]piperidin-3-amine (CAS No. 1044774-04-0) is a multifaceted compound with significant implications in pharmaceutical research and drug development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents. As our understanding of biological targets continues to evolve, compounds like this will play an increasingly critical role in addressing unmet medical needs.
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